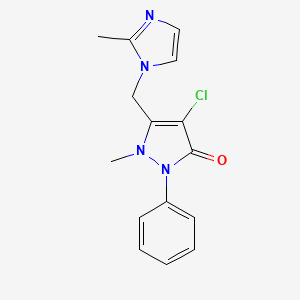

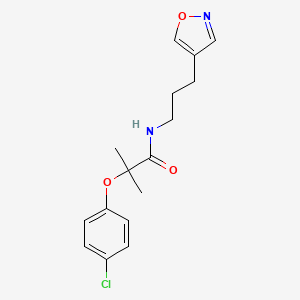

![molecular formula C8H14ClNO4S B2435896 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride CAS No. 2307739-14-4](/img/structure/B2435896.png)

2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a weak base, with a KB of 4 × 10−9. Structurally, pyrrole is a 5-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines to yield a pyrrole .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The unique feature of pyrrole is the presence of a nitrogen atom in the ring. This nitrogen atom has a lone pair of electrons that is part of the aromatic system, making pyrrole aromatic .Chemical Reactions Analysis

Pyrrole is known to undergo various chemical reactions. For example, it can react with electrophiles due to the high electron density of the pyrrole ring. This allows for electrophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature with a boiling point of 129-131°C. It is slightly soluble in water but dissolves well in most organic solvents .Scientific Research Applications

Scaffold for Compound Libraries in Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole, closely related to the compound , is proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Practical syntheses of derivatives from this scaffold have been developed, demonstrating its potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Synthesis of Heterocyclic Compounds

The compound is part of a family of heterocyclic compounds utilized in synthesizing various derivatives. For example, reactions of acylketene S,N-acetals with maleic anhydride and maleimide lead to the formation of pyrano[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives, indicating its role in developing complex heterocyclic structures (Gupta et al., 1988).

Conformational Studies and X-ray Diffraction

The conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, related to the compound, have been explored using X-ray diffraction studies. This shows its significance in understanding molecular shapes and structures in chemistry (Yarmolchuk et al., 2011).

Novel Synthesis Methods

Several research efforts focus on developing novel synthesis methods involving this compound or its derivatives. For example, synthesis techniques involving Vilsmeier-Haack reaction from 2-(pyrrol-1-yl) phthalimide have been studied, indicating its role in innovative synthetic chemistry approaches (Guesdon et al., 2001).

Development of Structurally Diverse Libraries

This compound is used as a starting material in alkylation and ring closure reactions aimed at generating a structurally diverse library of compounds. Its versatility in reacting with various substances to produce different molecular structures makes it a valuable tool in chemical synthesis (Roman, 2013).

Role in Three-Component Condensation

The compound is involved in three-component condensation processes, like the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, showcasing its utility in multi-component chemical reactions (Ryabukhin et al., 2012).

Use in Cyclocondensation Reactions

It has been employed in cyclocondensation reactions, such as the synthesis of pyrano[3,4-c]pyrrole, indicating its role in complex chemical transformations (Gupta et al., 1988).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHQMWFLRXLOBJ-NLRFIBDTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](CN1)S(=O)(=O)C[C@H]2CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

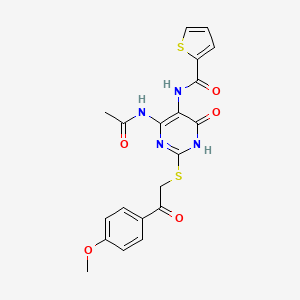

![9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2435821.png)

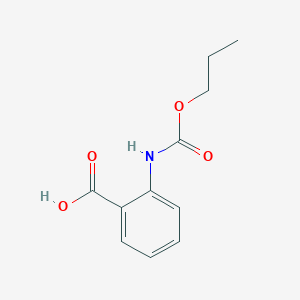

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435822.png)

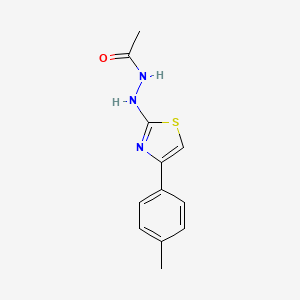

![6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2435825.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2435827.png)

![N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2435832.png)